Cobalt diglycolamide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68133-85-7 |
|---|---|
Molecular Formula |
C4H5CoNO4 |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-[(E)-2-amino-2-oxidoethenoxy]acetate;cobalt(2+) |
InChI |
InChI=1S/C4H7NO4.Co/c5-3(6)1-9-2-4(7)8;/h1,6H,2,5H2,(H,7,8);/q;+2/p-2/b3-1+; |
InChI Key |
CEPFLBGIHYSBQG-KSMVGCCESA-L |
Isomeric SMILES |
C(C(=O)[O-])O/C=C(\N)/[O-].[Co+2] |
Canonical SMILES |
C(C(=O)[O-])OC=C(N)[O-].[Co+2] |
Origin of Product |
United States |
Coordination Chemistry and Complexation Behavior of Diglycolamide Metal Systems
Elucidation of Coordination Modes and Sites with Metal Centers
Diglycolamide ligands are known for their versatile coordination behavior, primarily acting as neutral oxygen donors. Their interaction with metal centers like cobalt involves specific coordination modes that are crucial for the formation of stable complexes.
Diglycolamide ligands characteristically function as tridentate chelating agents, binding to metal centers through two amide carbonyl oxygen atoms and one central ether oxygen atom. hbni.ac.inresearchgate.net This mode of coordination is fundamental to the formation of stable complexes with various metal ions, including lanthanides and actinides. hbni.ac.inresearchgate.net The simultaneous donation from these three oxygen atoms allows the diglycolamide to wrap around the metal ion, leading to a thermodynamically favorable complex. While direct studies on cobalt-diglycolamide complexes are less common in the provided literature, the principles established for other trivalent and divalent metal ions are broadly applicable. The efficiency of these ligands in metal ion extraction is often attributed to this tridentate nature, which provides a strong chelate effect. researchgate.net
Stoichiometric Analyses of Metal-Ligand Complexation
The stoichiometry of metal-ligand complexes in solution is a critical factor in understanding and optimizing separation processes. For diglycolamide systems, the ratio of ligand to metal can vary depending on the specific conditions.
Studies on the extraction of various metal ions, including lanthanides, by diglycolamide ligands have shown the formation of complexes with different stoichiometric ratios. For instance, with lanthanides, both 1:2 and 1:3 metal-to-ligand complexes have been observed. nih.gov The stoichiometry can be influenced by factors such as the concentration of the metal ion and the nature of the diglycolamide. osti.gov Under certain conditions, particularly at high metal loading, the stoichiometry can be forced to a lower ligand-to-metal ratio, such as 2:1. osti.gov In the context of cobalt extraction with N,N,N′,N′-Tetraoctyl diglycolamide (TODGA), research aims to quantify the thermodynamic parameters associated with the extraction process, which is intrinsically linked to the stoichiometry of the extracted complex. digitellinc.com Slope analysis is a common experimental technique used to determine the number of extractant molecules involved in the complexation. nih.govrsc.org For example, studies with tetravalent actinides have suggested the involvement of two diglycolamide molecules in the extracted species. rsc.org
Table 1: Reported Stoichiometries of Metal-Diglycolamide Complexes
| Metal Ion | Diglycolamide Ligand | Stoichiometry (Metal:Ligand) | Reference |
| Lanthanides | Isomeric Diglycolamides | 1:2 and 1:3 | nih.gov |
| Dysprosium | DMDODGA, TODGA, DEHPDGA | 2:1 (under forced loading) | osti.gov |
| Tetravalent Actinides | DGA Derivatives | 1:2 | rsc.org |
| Plutonium(IV) | TMDGA | 1:3 | rsc.org |
This table is generated based on the provided search results and illustrates the variability in complex stoichiometry.
Theoretical and Computational Investigations of Binding Interactions
Theoretical and computational methods provide invaluable insights into the nature of binding interactions between diglycolamide ligands and metal centers, complementing experimental findings.
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for investigating the structure, stability, and dynamics of metal-ligand complexes. DFT calculations have been extensively used to optimize the geometries of diglycolamide complexes and to understand the factors influencing their extraction behavior. nih.govosti.gov For instance, DFT studies on lanthanide-diglycolamide complexes have helped to elucidate the relationship between the ligand structure and extraction performance. nih.gov In the study of cobalt-catalyzed reactions, DFT has been employed to investigate reaction mechanisms. nih.govnih.gov
Molecular dynamics simulations have been utilized to study the aggregation behavior of diglycolamide ligands in organic diluents, which is relevant to solvent extraction processes. acs.orgnih.gov These simulations can provide information on the formation of reverse aggregates and the role of different components of the solvent system. acs.orgnih.gov While not specific to cobalt, these studies on metal-free and other metal-containing diglycolamide systems provide a framework for understanding the behavior of cobalt-diglycolamide systems in extraction environments. acs.orgnih.govdntb.gov.ua
Studies on americium(III) and europium(III) complexes with a model diglycolamide ligand (TEDGA) have shown that while the M-O bonds are predominantly electrostatic, a non-negligible covalent contribution exists, particularly with the amide oxygen atoms. rsc.org The analysis of electronic structure and bonding in cobalt complexes is a broad area of research, with studies focusing on aspects like spin states and charge transfer. osti.govcore.ac.ukrsc.org Although direct analysis of the electronic structure of a simple cobalt-diglycolamide complex is not present in the search results, the methodologies are well-established. kent.ac.uk The combination of experimental techniques like EPR spectroscopy with DFT calculations has been used to elucidate the electronic structure of molecular cobalt catalysts. osti.gov Such approaches could be applied to understand the bonding in cobalt-diglycolamide complexes in detail.
Thermodynamic and Kinetic Parameters of Complex Formation
The formation of complexes between cobalt(II) and diglycolamide ligands is governed by specific thermodynamic and kinetic parameters that dictate the stability and rate of reaction. The thermodynamics of this complexation, particularly for ligands like tetraoctyl diglycolamide (TODGA), have been a subject of study to quantify the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with the extraction process. digitellinc.com These parameters provide insight into the spontaneity and driving forces of the complex formation.
The complexation reactions are typically studied using techniques such as isothermal titration calorimetry (ITC) and potentiometric titrations, which allow for the direct measurement of heat changes and determination of stability constants, respectively. nih.gov For many metal-ligand systems, the stability constants (K) and the heat effects of formation are determined, from which the standard thermodynamic characteristics (ΔG°, ΔH°, and ΔS°) are calculated. researchgate.netresearchgate.net The Gibbs free energy change (ΔG) indicates the spontaneity of the complexation, with negative values signifying a spontaneous process. The enthalpy change (ΔH) reveals whether the reaction is exothermic (releases heat) or endothermic (absorbs heat), while the entropy change (ΔS) reflects the change in disorder of the system upon complexation.
The table below summarizes key thermodynamic concepts relevant to Cobalt-diglycolamide complexation.
| Thermodynamic Parameter | Symbol | Description | Significance in Complexation |
| Gibbs Free Energy | ΔG | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous complex formation reaction. |
| Enthalpy | ΔH | The heat absorbed or released during a reaction at constant pressure. | A negative value (exothermic) often contributes to a more stable complex. |
| Entropy | ΔS | A measure of the randomness or disorder of a system. | A positive value, indicating increased disorder (e.g., release of solvent molecules), favors complexation. |
| Stability Constant | K | The equilibrium constant for the formation of the complex. | A larger value indicates a higher concentration of the complex at equilibrium and thus greater stability. |
Influence of Ligand Structural Variations on Coordination Selectivity
The selectivity of diglycolamide ligands for specific metal ions, including cobalt, can be meticulously tuned by modifying the ligand's molecular architecture. Structural variations, such as the nature of substituents on the amide nitrogen atoms and the degree of ligand preorganization, have profound effects on the coordination environment and, consequently, the stability and selectivity of the resulting metal complexes.
Effects of Alkyl Substituents on Amide Nitrogen Atoms
The length, branching, and steric bulk of the alkyl groups attached to the amide nitrogen atoms in diglycolamide molecules are critical determinants of their extraction efficiency and selectivity. researchgate.net Research on various diglycolamide derivatives has demonstrated a clear structure-activity relationship. osti.gov
Generally, increasing the length of linear alkyl chains on the amide nitrogens tends to decrease the extraction efficiency for metal ions. sun.ac.za For instance, studies on a series of N,N'-dialkyl diglycolamides showed that extraction power decreases as the carbon chain length increases from ethyl to octyl. researchgate.net This effect is often attributed to increased steric hindrance, which can impede the optimal approach of the ligand's donor oxygen atoms to the metal center.
Branching in the alkyl chains, particularly close to the amide nitrogen atom, further reduces extraction efficiency. osti.govsun.ac.za The presence of bulky, branched groups like 2-ethylhexyl, as seen in N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (TEHDGA), results in lower distribution ratios for metals compared to ligands with linear alkyl chains like N,N,N′,N′-tetra(n-octyl)diglycolamide (TODGA). osti.gov This is due to increased steric repulsions, including allylic strain between the alkyl substituents and the amide carbonyl group, which can disfavor the conformation required for effective complexation. osti.gov Shortening the N,N'-alkyl substituents can lead to reduced steric hindrance around the metal-binding site, resulting in improved extraction. osti.gov
The electronic properties of the amide group are also affected by N-alkylation. Alkyl groups are electron-donating, which increases the electron density and basicity of the amide nitrogen and, by extension, the carbonyl oxygen. nih.gov While this might be expected to enhance metal binding, the steric effects often dominate, especially for larger metal ions or when forming multi-ligand complexes. The interplay between these electronic and steric effects is complex and crucial for designing ligands with tailored selectivity. researchgate.net
The following table summarizes the observed effects of N-alkyl group variations on the extraction performance of diglycolamide ligands, primarily based on trends observed for lanthanide and actinide extraction, which are considered analogous to cobalt in this context.
| Alkyl Substituent Type | General Effect on Extraction Efficiency | Probable Reason |
| Short, linear chains (e.g., ethyl, butyl) | Higher efficiency | Lower steric hindrance, allowing easier access to the metal ion. osti.gov |
| Long, linear chains (e.g., octyl, dodecyl) | Lower efficiency | Increased steric bulk hinders complex formation. researchgate.netsun.ac.za |
| Branched chains (e.g., isobutyl, 2-ethylhexyl) | Significantly lower efficiency | High steric hindrance and unfavorable intramolecular interactions. osti.govsun.ac.za |
Impact of Ligand Preorganization and Stereochemistry
Ligand Preorganization: Preorganization involves attaching multiple ligand units to a rigid platform, which holds the donor atoms in an optimal arrangement for metal chelation before the binding event occurs. This reduces the entropic penalty associated with complexation, as the ligand does not need to undergo significant conformational changes to bind the metal ion. Calixarenes and tripodal structures have been used as scaffolds for this purpose. researchgate.netresearchgate.netresearchgate.net For example, diglycolamide-functionalized calix researchgate.netarenes have been shown to be much more efficient extractants than their non-preorganized analogue, TODGA. researchgate.net The specific point of attachment to the scaffold is also critical; derivatives with diglycolamide groups on the narrow rim of the calixarene (B151959) showed high extraction efficiency, while those functionalized on the wide rim were ineffective. researchgate.net
Advanced Analytical and Spectroscopic Characterization Methodologies for Cobalt Diglycolamide Complexes
The comprehensive characterization of cobalt-diglycolamide (Co-DGA) complexes is crucial for understanding their formation, stability, and extraction behavior, particularly in applications like hydrometallurgical processing and nuclear waste remediation. A suite of advanced analytical and spectroscopic techniques is employed to elucidate the structural and dynamic properties of these complexes.
Applications in Advanced Chemical Separation Technologies
Principles of Solvent Extraction Mechanisms with Diglycolamides
The effectiveness of diglycolamides in solvent extraction processes is rooted in their specific interactions with metal ions and their behavior within the organic solvent phase. These mechanisms are complex and can be influenced by various factors, including the acidity of the aqueous phase, the nature of the diluent, and the concentration of the metal ions.
The primary mechanism by which diglycolamides extract metal ions from an aqueous solution (typically nitric acid) into an organic phase is through solvation. In this process, the neutral DGA ligand coordinates directly with the metal cation, forming a neutral complex that is soluble in the organic diluent. The DGA molecule acts as a tridentate ligand, with the two carbonyl oxygen atoms and the central ether oxygen atom binding to the metal ion. bohrium.comnih.gov
Slope analysis, a common method to determine the stoichiometry of extracted complexes, indicates that trivalent metal ions like Neodymium(III) (Nd³⁺), Americium(III) (Am³⁺), and Europium(III) (Eu³⁺) typically form a 1:3 metal-to-ligand complex (ML₃). rsc.orgrsc.orgrsc.org For example, studies with Nd(III) have confirmed the formation of Nd(NO₃)₃·3L complexes, where L represents the diglycolamide ligand. rsc.org The extraction process can be represented by the following general equilibrium:
M³⁺(aq) + 3NO₃⁻(aq) + 3DGA(org) ⇌ M(NO₃)₃(DGA)₃(org)
The efficiency of this extraction is influenced by the concentration of nitric acid in the aqueous phase; typically, the distribution ratios for metal ions increase with rising nitric acid concentration. researchgate.net Theoretical calculations and experimental studies suggest that the interaction between the metal ions and the DGA ligands is primarily electrostatic in nature, with some covalent character. researchgate.netresearchgate.netrsc.org
A significant challenge in the application of diglycolamides, particularly in non-polar alkane diluents, is the formation of a "third phase." researchgate.netrsc.org This phenomenon occurs when the organic phase splits into two distinct layers upon extraction of high concentrations of metal ions or acid: a diluent-rich light organic phase and a heavy, metal-extractant-rich organic phase. researchgate.netbohrium.com This third phase formation limits the metal loading capacity of the solvent and complicates the separation process. tandfonline.com
The tendency to form a third phase is linked to the aggregation of DGA molecules and their metal complexes into reverse micelles. researchgate.netiaea.orgacs.org Diglycolamides are amphiphilic, possessing polar functional groups that coordinate with metals and non-polar alkyl chains that provide solubility in the organic diluent. researchgate.netiaea.org In the organic phase, these molecules can self-aggregate, forming reverse micelles where the polar cores are shielded from the non-polar solvent by the alkyl groups. iaea.orgacs.org
The extraction of metal ions, which increases the polarity of the DGA complexes, enhances this aggregation. researchgate.net When the solubility of these large, polar aggregates in the non-polar diluent is exceeded, phase separation occurs. nih.govrsc.org To counteract this, phase modifiers—such as tributyl phosphate (B84403) (TBP), 1-octanol, or N,N-dihexyloctanamide (DHOA)—are often added to the organic solvent. nih.govrsc.orgbohrium.com These modifiers increase the polarity of the diluent, improving the solubility of the metal-DGA complexes and thereby suppressing third phase formation and increasing the metal loading capacity of the system. tandfonline.comresearchgate.net
Immobilized Diglycolamide Systems for Solid-Phase Extraction and Adsorption
To overcome challenges associated with liquid-liquid extraction, such as solvent loss, third-phase formation, and the generation of large volumes of secondary waste, researchers have focused on immobilizing diglycolamide ligands onto solid supports. These materials combine the high selectivity of the diglycolamide functional group with the operational advantages of solid-phase extraction (SPE) and adsorption, including simpler processes, reduced solvent usage, and the potential for regeneration and reuse.
The most common approach involves grafting or impregnating diglycolamide derivatives, such as N,N,N′,N′-tetraoctyldiglycolamide (TODGA), onto various substrates. These include porous silica (B1680970), polymeric supports like Merrifield resin or Amberchrom, and mesoporous materials such as SBA-15. prepare.org.ineichrom.comnih.gov Covalently grafting the ligands to the support is often preferred as it enhances consistency and reusability. prepare.org.in
While the primary focus of research on these immobilized systems has been the separation of trivalent actinides (e.g., Americium) and lanthanides (e.g., Europium) from acidic nuclear waste streams, the findings provide a strong foundation for their potential application in cobalt separation. rsc.org For instance, diglycolamide-functionalized mesoporous silica (DGA-SBA) has demonstrated high sorption for Americium (Am) and Europium (Eu) from nitric and hydrochloric acid solutions and has shown the highest Eu capacity among DGA solid-phase extractants reported in the literature due to its high surface area. nih.gov Similarly, a modified diglycolamide resin, TK221, which also contains carbamoyl (B1232498) methyl phosphine (B1218219) oxide (CMPO), has shown significant adsorption capacities for various rare earth elements (REEs). mdpi.com
The performance of these resins is typically evaluated by their distribution coefficients (Kd) or adsorption capacities (q_max) under various conditions. Research on a diglycolamide-grafted Merrifield resin demonstrated very high distribution coefficients for Europium(III) from nitric acid solutions. prepare.org.in
Below is a table summarizing the performance of representative immobilized diglycolamide systems for trivalent metal ions, which are often studied as analogs for other separations.
| Immobilized System | Target Ion | Matrix | Maximum Adsorption Capacity (q_max) | Key Finding |
|---|---|---|---|---|
| DGA-functionalized mesoporous silica (DGA-SBA) | Eu(III) | Acidic Media | Highest reported Eu capacity for DGA solid-phase extractants | High sorption of Am(III) and Eu(III) makes it promising for nuclear waste treatment. nih.gov |
| Modified DGA and CMPO Resin (TK221) | Nd(III) | 3 M HCl | 45.3 mg/g | Demonstrates effective REE recovery through chemisorption. mdpi.com |
| Modified DGA and CMPO Resin (TK221) | Ce(III) | 3 M HCl | 43.1 mg/g | Adsorption equilibrium was reached within 360 minutes. mdpi.com |
| TODGA on Amberchrom® CG-71 | Eu(III) | Nitric Acid | ~0.086 mmol/mL of bed | Resin shows high stability against extractant leaching. eichrom.com |
Although extensive data on the solid-phase extraction of cobalt using these specific diglycolamide-functionalized materials is not yet widely available, their proven success in selectively binding other metal ions strongly suggests their potential utility for cobalt separation. This remains a promising area for future research and development.
Innovation in Solvent Systems for Metal Extraction (e.g., Deep Eutectic Solvents, Ionic Liquids)
While diglycolamides are effective extractants, their performance is intrinsically linked to the solvent system in which they are deployed. Innovations in solvent chemistry, particularly the development of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), offer new avenues to enhance the efficiency, selectivity, and environmental sustainability of metal extraction processes involving cobalt diglycolamide.
Solvent Extraction of Cobalt(II) with TODGA
Research has demonstrated the effective extraction of cobalt(II) from hydrochloric acid solutions using N,N,N′,N′-tetraoctyldiglycolamide (TODGA). The extraction efficiency is highly dependent on the acid concentration. In one study, the distribution ratio for Co(II) was found to increase significantly with rising HCl concentration, indicating the formation of an extractable complex in highly acidic chloride media. researchgate.net Analysis of the extraction mechanism suggests that the dominant extracted species is Co(TODGA)Cl₂(HCl). researchgate.netosti.gov This behavior allows for the potential separation of Co(II) from other ions, such as Eu(III), by carefully adjusting the acidity of the aqueous phase. researchgate.net
The following table presents data on the extraction of Cobalt(II) as a function of hydrochloric acid concentration.
| HCl Concentration (M) | Distribution Ratio (D_Co) |
|---|---|
| 1 | ~0.01 |
| 3 | ~0.1 |
| 5 | ~1.0 |
| 7 | ~10 |
| 9 | ~30 |
Data derived from graphical representations in Metwally, E., et al. (2013). researchgate.net
Ionic Liquids (ILs) as Advanced Diluents
Ionic liquids are salts with melting points below 100°C that are being investigated as replacements for volatile organic compounds (VOCs) in solvent extraction. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives. When diglycolamides are dissolved in ILs, the extraction mechanism and efficiency can be significantly altered compared to conventional diluents. For example, diglycolamide-based task-specific ionic liquids (TSILs) have shown exceptionally high extraction capabilities for trivalent actinides and lanthanides. rsc.org Diluting these TSILs in a more conventional ionic liquid like C₄mim⁺⋅NTf₂⁻ can lead to reasonably high extraction ability, faster mass transfer, and more efficient stripping of the metal ion. rsc.org While specific studies on cobalt-diglycolamide-IL systems are limited, the principles established for other metals suggest that ILs could enhance the extraction of cobalt by promoting different complexation mechanisms, such as cation exchange.
Deep Eutectic Solvents (DESs) for Leaching and Extraction
Deep eutectic solvents are another class of novel solvents formed by mixing a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) with a hydrogen bond donor (e.g., urea, ethylene (B1197577) glycol, or citric acid). They share many of the advantages of ILs but are often cheaper, less toxic, and more biodegradable. DESs have shown great promise in hydrometallurgy for leaching metals from various sources, including lithium-ion battery cathodes. For instance, a DES composed of choline chloride and citric acid has been used as a lixiviant to quantitatively leach lithium and cobalt from LiCoO₂. In such systems, the DES can act as both the leaching agent and the solvent medium, with cobalt often forming chloro-complexes with the chloride ions from choline chloride. The integration of diglycolamide extractants into DES-based systems could potentially create highly selective and environmentally benign processes for the direct extraction and purification of cobalt from leachates.
Chemical Stability and Durability in Research Environments
Hydrolytic Stability under Varying Acidity Conditions
The hydrolytic stability of diglycolamides is a key parameter for their use in processes involving acidic aqueous solutions. Studies have shown that the degradation of these compounds is influenced by factors such as temperature and the concentration of nitric acid.
For instance, research on tetraethyldiglycolamide (TEDGA), a related hydrophilic diglycolamide, demonstrated that it undergoes degradation in nitric acid, with the reaction rate increasing at elevated temperatures. At 65°C in 4 mol L⁻¹ HNO₃, a degradation of approximately 8% per hour was observed. figshare.comresearchgate.net This suggests that while stable at room temperature, prolonged exposure to high acidity and heat can lead to the breakdown of the diglycolamide structure. figshare.comresearchgate.netresearchgate.net
Further investigations into the hydrolysis of TEDGA in both nitric and hydrochloric acid have provided more insight. osti.gov The degradation rate constants were found to be similar in 4–5 M concentrations of both acids at 65°C, indicating that the primary mechanism is acid hydrolysis rather than oxidation by nitric acid. osti.gov However, an interesting observation was that the degradation rate appeared to decrease with increasing HCl concentration, which contrasts with the trend seen with HNO₃, suggesting a potential role of oxidation at higher nitric acid concentrations. osti.gov It's important to note that for long-chain diglycolamides like N,N,N′,N′-tetraoctyldiglycolamide (TODGA), hydrolytic degradation at room temperature, even in contact with 3 M HNO₃ for extended periods, is not a significant issue. researchgate.netosti.gov
Table 1: Hydrolytic Degradation of Tetraethyldiglycolamide (TEDGA) in Nitric Acid This table is interactive. Click on the headers to sort the data.
| Temperature (°C) | Nitric Acid Concentration (M) | Degradation Rate Constant (k, hr⁻¹) |
|---|---|---|
| 25 | 0.5 | 0.0001 |
| 35 | 0.5 | 0.0003 |
| 45 | 0.5 | 0.0008 |
| 55 | 0.5 | 0.0022 |
| 65 | 0.5 | 0.0058 |
| 25 | 4.0 | 0.0005 |
| 35 | 4.0 | 0.0017 |
| 45 | 4.0 | 0.0051 |
| 55 | 4.0 | 0.015 |
| 65 | 4.0 | 0.042 |
Data sourced from hydrolysis experiments on 1 M TEDGA solutions. osti.gov
Radiolytic Degradation Pathways and Radiation Resistance Studies
In the context of nuclear fuel reprocessing, the stability of extractants under intense radiation fields is paramount. Diglycolamides have been the subject of numerous studies to understand their behavior when exposed to gamma and alpha radiation.
The radiolysis of hydrophilic diglycolamides such as tetramethyldiglycolamide (TMDGA), TEDGA, methyl-tetraethyldiglycolamide (Me-TEDGA), and dimethyl-tetraethyldiglycolamide (Me₂-TEDGA) has been systematically investigated. figshare.comresearchgate.nettandfonline.com A key finding is that the rate of degradation decreases as the molecular weight of the diglycolamide increases, following the trend: TMDGA > TEDGA > Me-TEDGA ≥ Me₂-TEDGA. researchgate.nettandfonline.com This suggests that larger alkyl groups may offer some protection to the core structure of the molecule. The primary reactive species responsible for degradation in aqueous solutions has been identified as the hydroxyl radical (•OH), and the main degradation mechanism is thought to be electron transfer rather than hydrogen atom abstraction. figshare.comresearchgate.netresearchgate.net
The degradation products of both hydrophilic and lipophilic diglycolamides are similar and typically result from the cleavage of the ether C-O bonds or the amide C-N bonds. researchgate.netfrontiersin.orgtandfonline.com For lipophilic diglycolamides like TODGA, radiolysis in dodecane (B42187) leads to products such as dioctylamine (B52008) and various N,N-dioctylmonoamides. researchgate.net The presence of metal ions complexed with the diglycolamide can protect it from radiolytic degradation. rsc.org
The radiation stability of diglycolamide-based extraction chromatography resins has also been assessed. Resins containing N,N,N',N'-tetra-n-pentyl diglycolamide (TPDGA) and TODGA showed negligible change in their distribution coefficients for Am(III) and Eu(III) up to an absorbed dose of 300 kGy, with still significant, though reduced, uptake at 1000 kGy. researchgate.net Similarly, pillar researchgate.netarene-based diglycolamides (P5DGAs) showed about a 50% decrease in extraction efficiency for Eu(III) after irradiation with a dose of 1000 kGy. ingentaconnect.com
Table 2: Radiolytic Degradation Dose Constants for Hydrophilic Diglycolamides This table is interactive. Click on the headers to sort the data.
| Compound | Dose Constant (kGy⁻¹) |
|---|---|
| TMDGA | -0.011 ± 0.001 |
| TEDGA | -0.007 ± 0.001 |
| Me-TEDGA | -0.005 ± 0.001 |
| Me₂-TEDGA | -0.005 ± 0.001 |
Data represents the first-order decay of the parent compound upon gamma irradiation in neutral aqueous solution. tandfonline.com
Reusability and Regeneration of Diglycolamide-Based Extractants and Materials
The economic and environmental viability of any extraction process heavily relies on the ability to reuse and regenerate the extractant. For diglycolamide-based systems, this is a critical area of research.
Solvent extraction processes utilizing diglycolamides like TODGA often require a regeneration step to remove co-extracted fission products, such as ruthenium, that are not stripped with the desired actinides. researchgate.net The long-term suitability of these extractants is dependent on their potential for effective regeneration and recycling to minimize process waste and cost. aesj.net
In the realm of solid-phase extraction, materials impregnated with diglycolamides have shown promise for repeated use. Silica-based resins with covalently fixed TODGA have demonstrated low leaching of the extractant, not exceeding 2% after 10 sorption-desorption cycles. pensoft.net The polymer matrix of these resins is also resistant to 4–6 M HNO₃, which is crucial for their application in processing liquid radioactive waste. pensoft.net
Studies on extraction chromatographic resins based on diglycolamide-calixarenes have demonstrated their reusability for the uptake of thorium(IV). utwente.nl After stripping the loaded metal with a solution of 0.5 M nitric acid and 0.5 M oxalic acid, the resins could be reused for subsequent extraction cycles. utwente.nl Similarly, the development of sorbents with chemically tethered diglycolamide ligands on silica (B1680970) surfaces provides higher chemical stability and, consequently, a greater potential for reuse. acs.org
Future Research Trajectories and Methodological Advancements
Rational Design Principles for Next-Generation Diglycolamide Ligands
The design of new and improved diglycolamide (DGA) ligands is a primary focus of current research. The goal is to create next-generation ligands with enhanced selectivity and extraction capabilities for target metal ions like cobalt. This involves a "rational design" approach, where the molecular structure of the ligand is systematically modified to achieve desired properties.
Key principles guiding this rational design include:
Steric and Electronic Tuning: The selectivity of DGA ligands can be finely tuned by altering the steric bulk and electronic properties of the substituents on the amide nitrogens. uiowa.edu Modifications to the ligand's backbone, such as the introduction of pyridine (B92270) groups, are also being explored to influence extraction behavior. uiowa.edu
Preorganization: Creating ligands that are "preorganized" for metal ion binding can significantly improve extraction efficiency. This involves designing the ligand so that its binding pocket is already in a favorable conformation for complexing with the target metal ion, reducing the energetic cost of complexation.
Minimizing Undesirable Phenomena: A significant challenge in liquid-liquid extraction processes is the formation of a "third phase," an additional layer that can form between the aqueous and organic phases and hinder separation. uiowa.edu Ligand design aims to minimize this by modifying the ligand structure to improve its solubility in the organic solvent. uiowa.edu
Structure-Activity Relationships: A fundamental aspect of rational design is establishing a clear understanding of the relationship between the ligand's structure and its extraction performance. This knowledge allows researchers to predict how changes to the ligand's architecture will affect its selectivity and efficiency. osti.gov
Researchers are employing a variety of techniques to guide these design principles. For instance, modifying the alkyl chains of DGA extractants has led to products with higher extractant concentrations suitable for pilot-scale applications. osti.gov The synthesis of asymmetric DGAs, where the substituents on the two amide nitrogens are different, is another strategy being investigated to enhance separation capabilities. researchgate.net
Integration of Advanced Theoretical Modeling for Predictive Capabilities
Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of diglycolamide ligands and their complexes with metal ions. osti.gov These computational methods provide insights that are often difficult to obtain through experiments alone and can significantly accelerate the ligand design process.
Key applications of theoretical modeling in this field include:
Predicting Radiolytic Stability: In applications such as the reprocessing of spent nuclear fuel, the stability of the ligand under irradiation is crucial. mdpi.com DFT can be used to predict the radiolytic stability of DGA molecules, allowing for the screening of potential ligands before they are synthesized. mdpi.com This involves calculating properties based on the molecule's electron density distribution to estimate its reactivity towards the radicals generated during radiolysis. mdpi.com
Understanding Complexation Energetics: DFT simulations can elucidate the subtle energetic differences that govern the selective binding of different metal ions. osti.gov By modeling the complexation of DGAs with various ions, researchers can understand the interplay between factors like steric strain and coordination energies, which ultimately determines selectivity. osti.govosti.gov This understanding is critical for designing ligands that can effectively separate chemically similar elements. osti.gov
Elucidating Bonding and Selectivity: Computational studies can reveal details about the nature of the bonding between the metal ion and the ligand. barc.gov.in For example, analysis of molecular orbitals can show the extent of covalent character in the metal-ligand bond, which is believed to be a key factor in the selective binding of certain actinides over lanthanides. barc.gov.inresearchgate.net
Guiding Ligand Modification: Theoretical models can predict how modifications to the ligand structure will affect its complexation behavior. researchgate.net This allows for a more targeted and efficient approach to synthesizing new ligands with improved properties.
The integration of experimental data with theoretical calculations provides a powerful, synergistic approach. For example, experimental techniques like X-ray Absorption Spectroscopy (XAS) can determine the structure of the metal-ligand complex in solution, and this information can then be used to validate and refine the DFT models. osti.govacs.org
Exploration of Novel Separation Platforms and Process Intensification
Beyond the design of new ligands, research is also focused on developing more efficient and compact separation processes. This field, known as "process intensification," aims to revolutionize chemical engineering by moving away from large, conventional equipment towards smaller, more efficient systems. slideshare.net
Key developments in this area include:
Centrifugal Contactors: These devices offer intensified phase separation compared to traditional gravity settlers, making them suitable for processes like the TRU-SANEX process, which uses a diglycolamide-based solvent to co-extract actinides and lanthanides. researchgate.net
Microfluidic Systems: Micro-separators and micro-extractors represent a further step in process intensification. researchgate.net These devices offer very high surface area-to-volume ratios and low energy input, leading to highly efficient separations. researchgate.net Their compact size and gravity-independent operation also make them attractive for specialized applications. researchgate.net
Solid-Phase Extraction: An alternative to liquid-liquid extraction is to graft the diglycolamide ligands onto a solid support material, such as mesoporous silica (B1680970). acs.org This approach, known as solid-phase extraction, can offer advantages in terms of simplified processing and reduced solvent waste. Understanding the complexation mechanism at the solid-liquid interface is key to developing advanced sorbents with tailored selectivity. acs.org
The goal of these novel platforms is to create separation processes that are not only more efficient but also more economical and environmentally sustainable. osti.gov
Development of In-Situ Characterization Techniques for Complexation Processes
To gain a deeper understanding of the complexation process as it happens, researchers are developing and applying in-situ characterization techniques. These methods allow for the direct observation of the metal-ligand complexes in the extraction environment, providing crucial information that can be difficult to obtain from ex-situ measurements.
Key in-situ and advanced characterization techniques include:
X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) can provide detailed information about the local coordination environment of the metal ion in the extracted complex, including bond distances and coordination numbers. osti.govresearchgate.net This is crucial for determining the stoichiometry and structure of the complex as it exists in the organic phase. osti.govresearchgate.net
Spectroscopic Methods: Techniques such as Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) can probe the inner coordination sphere of the metal ion. researchgate.net Vibrational spectroscopies, like infrared and Raman, can provide information about the structural organization of the metal-ligand complexes. researchgate.net
Irradiation Studies: To assess the performance of ligands under real-world conditions, studies are conducted using both ex-situ gamma irradiation and in-situ alpha irradiation. researchgate.netrsc.org Comparing the degradation products and mechanisms under these different conditions provides a more complete picture of the ligand's radiolytic stability. researchgate.netrsc.org These studies have shown that the complexation of the metal ion can actually protect the diglycolamide ligand from radiolytic degradation. researchgate.netrsc.org
Advanced Analytical Techniques: A suite of analytical methods is used to characterize the components of the extraction system. This includes Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analyzing non-radioactive samples, and gamma and alpha spectroscopy for active samples to determine the distribution of radionuclides between the aqueous and organic phases. acs.org
By combining these advanced techniques, researchers can build a comprehensive understanding of the complexation and extraction process at a molecular level, from the thermodynamics and kinetics of binding to the structure and stability of the resulting complexes. This knowledge is essential for the continued development of cobalt diglycolamide and other advanced separation reagents.
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing cobalt diglycolamide complexes?
Methodological Answer:
Synthesis typically involves reacting cobalt salts (e.g., CoCl₂) with diglycolamide ligands under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane). Characterization requires:
- Elemental analysis (C, H, N) to confirm stoichiometry.
- FT-IR spectroscopy to identify ν(C=O) and ν(N–H) shifts indicative of metal-ligand coordination .
- ESI-MS to detect [Co(DGA)₃]ⁿ⁺ complexes and validate speciation .
- Single-crystal X-ray diffraction (if crystallizable) to resolve coordination geometry and bond lengths .
- Computational validation via DFT to optimize geometry and compare with experimental data .
Advanced: How can researchers resolve contradictions in reported extraction efficiencies of this compound across studies?
Methodological Answer:
Contradictions often arise from variations in ligand structure (e.g., symmetric vs. asymmetric DGAs), solvent systems, or HNO₃ concentration. To address this:
- Conduct slope analysis to determine the metal/ligand ratio in extracted complexes, which clarifies stoichiometric discrepancies .
- Compare thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots to identify entropy-driven vs. enthalpy-driven extraction mechanisms .
- Validate extraction models using activity coefficients for HNO₃ (via Pitzer equations) to account for ionic strength effects .
- Replicate conflicting studies with standardized conditions (e.g., 40/60 n-octanol/kerosene diluent) to isolate variables .
Basic: What analytical techniques are critical for studying the coordination behavior of this compound with lanthanides/actinides?
Methodological Answer:
- UV-Vis spectroscopy to monitor d-d transitions and ligand-field splitting in Co(III) complexes.
- EXAFS to quantify bond distances between Co and donor atoms (amide O, ether O) .
- NMR titration (for paramagnetic Co(II)) to track ligand exchange dynamics.
- Solvent extraction experiments with slope analysis to infer coordination numbers (e.g., 1:3 Co/DGA complexes) .
Advanced: How does ligand isomerism (e.g., LI vs. LII DGAs) impact this compound’s selectivity in An³⁺/Ln³⁺ separation?
Methodological Answer:
Asymmetric DGAs (e.g., LII) exhibit weaker extraction due to uneven electron density distribution:
- DFT calculations reveal asymmetric ligands form less stable complexes with Ln³⁺ due to reduced orbital overlap .
- EXAFS data show shorter Co–O bonds in symmetric DGAs (LI), enhancing electrostatic interactions .
- Third-phase formation studies demonstrate asymmetric DGAs (LII) have higher critical aqueous concentrations, reducing extraction loading capacity .
- Ionic liquid vs. molecular diluent comparisons highlight solvent-dependent selectivity reversal (e.g., preferential An³⁺ extraction in ionic liquids) .
Basic: What steps ensure reproducibility in this compound extraction experiments?
Methodological Answer:
- Standardize ligand purity : Use HPLC to confirm >98% purity, as trace impurities alter extraction kinetics .
- Control HNO₃ activity : Measure via pH/ion-selective electrodes and adjust using activity coefficient models .
- Document diluent ratios (e.g., 40/60 n-octanol/kerosene) to ensure phase stability .
- Validate with reference systems : Compare against TODGA (N,N,N′,N′-tetraoctyl diglycolamide) extraction data .
Advanced: How can computational methods improve the design of this compound ligands for specific separations?
Methodological Answer:
- DFT-based ligand screening : Calculate binding energies (ΔG) for Co³⁺ vs. competing ions (e.g., Eu³⁺) to predict selectivity .
- Molecular dynamics (MD) simulations : Model solvation shells in ionic liquids to optimize diluent-ligand compatibility .
- Topological analysis (AIM theory): Quantify bond critical points to assess covalent vs. ionic character in Co–O bonds .
- Machine learning : Train models on existing DGA datasets to predict extraction performance under novel conditions .
Basic: What are common pitfalls in interpreting spectroscopic data for this compound complexes?
Methodological Answer:
- Overlooking solvent peaks in FT-IR (e.g., n-octanol ν(O–H) at 3300 cm⁻¹) .
- Misassigning ESI-MS adducts : Use collision-induced dissociation (CID) to distinguish [Co(DGA)₃]³⁺ from solvent-adducted species .
- Ignoring paramagnetic broadening in NMR: Use low temperatures or diamagnetic analogs (e.g., La³⁺) for clarity .
Advanced: What strategies mitigate third-phase formation in this compound solvent extraction systems?
Methodological Answer:
- Modify ligand hydrophobicity : Introduce branched alkyl chains (e.g., iso-octyl) to enhance organic-phase solubility .
- Add phase modifiers : Incorporate TBP (tri-n-butyl phosphate) to disrupt reverse micelle formation .
- Monitor LOC (limiting organic concentration) : Use Karl Fischer titration to track water uptake and adjust HNO₃ concentration .
Basic: How to design a controlled experiment comparing this compound with other DGAs?
Methodological Answer:
- Fix variables : Constant metal concentration (e.g., 0.1 mM Co²⁺), HNO₃ (3 M), and temperature (25°C).
- Vary ligands : Test symmetric (TODGA), asymmetric (LII), and tripodal (DGA-TREN) DGAs .
- Quantify extraction efficiency : Calculate D (distribution ratio) = [Co]org/[Co]aq after equilibration .
- Validate with triplicates and statistical analysis (e.g., ANOVA for p < 0.05 significance) .
Advanced: How to analyze conflicting data on this compound’s coordination number (e.g., 1:2 vs. 1:3 complexes)?
Methodological Answer:
- Combine techniques : Use EXAFS (direct bond counting) with slope analysis (indirect stoichiometric inference) .
- Thermodynamic modeling : Apply the Job method or mole-ratio plots to identify dominant species at varying [Ligand]/[Co] ratios .
- Cross-validate with DFT : Compare computed stability constants (log β) for 1:2 vs. 1:3 complexes against experimental values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
